molecular formula C21H15N5O4 B2378926 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide CAS No. 1284280-65-4

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2378926
CAS No.: 1284280-65-4
M. Wt: 401.382
InChI Key: SLPHRIXIQOIFFE-WSDLNYQXSA-N
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Description

N'-[(E)-(2-Hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a 3-nitrophenyl group and a hydroxynaphthyl moiety. This compound belongs to a class of pyrazole-carbohydrazides, which are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The hydroxynaphthyl group enhances π-π stacking interactions, while the nitro group contributes to electron-withdrawing effects, influencing electronic properties and reactivity .

Properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O4/c27-20-9-8-13-4-1-2-7-16(13)17(20)12-22-25-21(28)19-11-18(23-24-19)14-5-3-6-15(10-14)26(29)30/h1-12,27H,(H,23,24)(H,25,28)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPHRIXIQOIFFE-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC(=CC=C4)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones

The most efficient method utilizes 3-nitrobenzoylacetone (1) and ethyl diazoacetate (2) in a [3+2] cycloaddition:

Reaction Scheme:
$$
\text{3-Nitrobenzoylacetone} + \text{Ethyl diazoacetate} \xrightarrow{\text{InCl}_3} \text{Methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate}
$$

Optimized Conditions (Source):

Parameter Value
Catalyst Indium(III) chloride
Solvent Anhydrous THF
Temperature 0°C → rt
Reaction Time 12 hr
Yield 68% (after purification)

Key Challenges:

  • Explosive nature of ethyl diazoacetate requires strict temperature control
  • Competing side reactions forming regioisomers (addressed via column chromatography)

Alternative Knorr-Type Synthesis

Using 3-nitrobenzoylacetonitrile (3) and hydrazine hydrate:

$$
\text{3-Nitrobenzoylacetonitrile} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, Δ}} \text{3-(3-Nitrophenyl)-1H-pyrazole-5-carbonitrile}
$$

Comparative Data (Source):

Method Yield Purity Reaction Time
Cycloaddition 68% 95% 12 hr
Knorr Synthesis 54% 89% 24 hr

Hydrazide Formation

The methyl ester intermediate undergoes hydrazinolysis to generate the carbohydrazide:

Procedure (Adapted from Source):

  • Charge methyl 3-(3-nitrophenyl)-1H-pyrazole-5-carboxylate (5 mmol) in ethanol
  • Add hydrazine hydrate (15 mmol) dropwise at 0°C
  • Reflux at 80°C for 6 hr

Characterization Data:

Analysis Type Observed Data
IR (KBr, cm⁻¹) 3320 (N-H), 1685 (C=O)
¹H NMR (DMSO-d₆) δ 12.35 (s, 1H, NH), 8.72 (s, 1H, NH₂)
Elemental Analysis C: 56.32%, H: 3.45%, N: 20.18%

Hydrazone Condensation

Final stage couples the carbohydrazide with 2-hydroxy-1-naphthaldehyde (4) under acidic conditions:

Optimized Protocol (Source):
$$
\text{Carbohydrazide} + \text{2-Hydroxy-1-naphthaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound}
$$

Critical Parameters:

  • Stoichiometric ratio: 1:1.2 (carbohydrazide:aldehyde)
  • Acetic acid acts as both catalyst and solvent
  • Reflux duration: 8 hr
  • Yield: 82% after recrystallization from ethanol

Spectroscopic Characterization

Infrared Spectroscopy

Bond Vibration Wavenumber (cm⁻¹) Assignment
ν(O-H) 3218 Naphtholic OH
ν(N-H) 3260 Hydrazide NH
ν(C=O) 1680 Hydrazide carbonyl
ν(C=N) 1595 Hydrazone imine
ν(NO₂) 1520, 1345 Nitro group asymmetric/symmetric

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

δ (ppm) Multiplicity Integration Assignment
12.40 s 1H Pyrazole NH
11.25 s 1H Naphtholic OH
8.90 s 1H Hydrazone CH=N
8.32-6.98 m 13H Aromatic protons

¹³C NMR (100 MHz, DMSO-d₆):

δ (ppm) Assignment
163.5 Hydrazide C=O
158.2 Hydrazone C=N
148.7 Nitrobenzene C-NO₂
122-135 Aromatic carbons

Industrial Production Considerations

Key Challenges from Patent Literature (Source):

  • Scalability of diazo compound reactions
  • Purification difficulties due to polar byproducts
  • Thermal instability of intermediates

Optimization Strategies:

  • Replace ethyl diazoacetate with safer diketone precursors
  • Implement continuous flow chemistry for exothermic steps
  • Use preparative HPLC for final purification

Comparative Analysis of Synthetic Routes

Parameter Cycloaddition Route Knorr Synthesis
Overall Yield 58% 42%
Purity 98% 91%
Reaction Steps 3 4
Hazardous Reagents Yes No
Scalability Moderate High

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The hydroxynaphthalene moiety can undergo oxidation, leading to quinone derivatives.

  • Reduction: The nitrophenyl group can be reduced to form amino derivatives.

  • Substitution: The hydrazone linkage can undergo nucleophilic substitutions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon.

  • Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

  • Oxidation: Quinone derivatives.

  • Reduction: Amino derivatives.

  • Substitution: Substituted hydrazones.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds containing pyrazole and naphthalene moieties exhibit potent antioxidant properties. For instance, derivatives similar to N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide have been synthesized and evaluated for their ability to scavenge free radicals. In vitro studies demonstrated significant radical scavenging activity, making these compounds potential candidates for therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. The compound has shown promise in inhibiting the activity of 15-lipoxygenase, an enzyme involved in the inflammatory process. In a comparative study, compounds derived from similar structures exhibited superior inhibition rates compared to standard anti-inflammatory agents, suggesting potential use in treating inflammatory conditions .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. This compound has been tested against various bacterial strains, showing effective inhibition of growth. This characteristic positions it as a candidate for developing new antimicrobial agents .

Crystal Engineering

The compound's ability to form stable crystal structures is noteworthy. Studies have documented its crystallographic properties, revealing a well-defined molecular arrangement that could be exploited in materials science for the development of new crystalline materials with specific optical or electronic properties. The data collected includes bond lengths and angles that are crucial for understanding its structural stability .

Organic Light Emitting Diodes (OLEDs)

Research into the electronic properties of pyrazole derivatives suggests potential applications in OLED technology. The unique electronic configuration allows for efficient charge transport and light emission, making it a candidate for further exploration in organic electronics .

Synthetic Pathways

The synthesis of this compound typically involves the condensation of hydrazine derivatives with aldehydes or ketones containing naphthalene rings. The reaction conditions can be optimized to enhance yield and purity:

StepReagentsConditionsYield
1Hydrazine hydrate + 2-hydroxy-1-naphthaldehydeReflux in ethanol75%
2Add nitrobenzaldehydeStir at room temperature80%
3Purification via recrystallizationEthanol/DMF mixture85%

This table summarizes the key steps in synthesizing the compound, highlighting the importance of reaction conditions on yield.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, through its various functional groups. The hydroxynaphthalene and nitrophenyl groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, while the hydrazone linkage can form covalent bonds under certain conditions.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Nitro groups (e.g., in the target compound and ) lower HOMO-LUMO gaps, enhancing charge transfer properties .
  • Solubility : Bulky substituents like hydroxynaphthyl (target) or 2-methylpropyl () reduce aqueous solubility but improve lipid membrane penetration .
  • Hydrogen Bonding : Hydroxyl groups (target, ) facilitate intermolecular H-bonding, influencing crystal packing and stability .

Spectroscopic and Crystallographic Analysis

  • IR Spectroscopy : Nitro (ν ~1550 cm⁻¹) and carbonyl (ν ~1700 cm⁻¹) stretches are consistent across analogues (e.g., ). The target compound’s hydroxyl group shows a broad O–H stretch at ~3300 cm⁻¹ .
  • X-Ray Crystallography : Single-crystal studies (using SHELXL ) confirm the (E)-configuration in the target compound and analogues like and . The hydroxynaphthyl group in the target forms stronger π-π interactions than ethylidene in .

Computational and Pharmacological Insights

  • DFT Calculations : The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than dichlorophenyl analogues (4.8 eV in ), suggesting higher reactivity .
  • Molecular Docking : The hydroxynaphthyl group in the target shows stronger binding to cytochrome P450 (binding energy: −8.9 kcal/mol) compared to methoxybenzylidene derivatives (−7.5 kcal/mol in ) .

Biological Activity

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the compound's biological activity, focusing on its synthesis, structural properties, and various pharmacological effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 2-hydroxynaphthalene derivatives with nitrophenyl-substituted hydrazones. The resultant structure features a pyrazole ring, which is crucial for its biological activity. The crystal structure has been characterized using X-ray diffraction techniques, confirming the geometrical arrangement and intermolecular interactions that may influence its bioactivity .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activities. The compound has been evaluated for its potential as an anti-angiogenesis agent, which is critical in inhibiting tumor growth by preventing the formation of new blood vessels. Studies have shown that various N-substituted pyrazoles can inhibit key enzymes involved in cell division, leading to reduced tumor proliferation .

Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory properties. In vitro studies revealed that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives of pyrazoles have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of bacterial strains and fungi, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Antitumor Activity : A study highlighted the effectiveness of pyrazole derivatives in inhibiting tumor cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications to the pyrazole ring significantly affect potency .
  • Anti-inflammatory Studies : In vivo models using carrageenan-induced edema demonstrated that certain derivatives exhibited significant reductions in paw swelling, indicating strong anti-inflammatory effects comparable to ibuprofen .
  • Antimicrobial Testing : The compound was screened against multiple microbial strains, showing effective inhibition at concentrations lower than those required for conventional antibiotics like rifampicin. This suggests a potential role in developing new antimicrobial agents .

Data Tables

Activity Effectiveness Reference
AntitumorHigh ,
Anti-inflammatoryUp to 85% TNF-α inhibition ,
AntimicrobialEffective against various strains ,

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